molecular formula C6HBr3S2 B186773 2,3,5-Tribromothieno[3,2-b]thiophene CAS No. 25121-88-4

2,3,5-Tribromothieno[3,2-b]thiophene

Cat. No.: B186773
CAS No.: 25121-88-4
M. Wt: 376.9 g/mol
InChI Key: JFYOKEVNMWXDNQ-UHFFFAOYSA-N
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Description

2,3,5-Tribromothieno[3,2-b]thiophene is a brominated derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms. This compound is characterized by the presence of three bromine atoms at the 2, 3, and 5 positions of the thieno[3,2-b]thiophene ring. It has a molecular formula of C6HBr3S2 and a molecular weight of approximately 376.91 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromothieno[3,2-b]thiophene typically involves the bromination of thieno[3,2-b]thiophene. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromothieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminothiophene derivative, while coupling with an aryl halide produces a biaryl compound .

Mechanism of Action

The mechanism of action of 2,3,5-Tribromothieno[3,2-b]thiophene and its derivatives involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atoms enhance the compound’s reactivity and binding affinity, facilitating its incorporation into larger molecular frameworks. The specific pathways and targets depend on the derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Tribromothieno[3,2-b]thiophene is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of specialized materials and compounds with tailored functionalities .

Properties

IUPAC Name

2,5,6-tribromothieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr3S2/c7-3-1-2-5(11-3)4(8)6(9)10-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYOKEVNMWXDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361024
Record name 2,3,5-tribromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25121-88-4
Record name 2,3,5-Tribromothieno[3,2-b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25121-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-tribromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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